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Compound of Interest

Compound Name: 6-Benzyloxy-5-methoxyindole

Cat. No.: B018216 Get Quote

For the research scientist and drug development professional, a comprehensive understanding

of a molecule's spectroscopic signature is paramount. This guide provides an in-depth analysis

of the expected spectroscopic data for 6-benzyloxy-5-methoxyindole, a substituted indole of

interest in medicinal chemistry. By leveraging data from analogous structures and foundational

spectroscopic principles, we will construct a detailed portrait of its mass spectrometry, infrared,

and nuclear magnetic resonance characteristics.

Introduction
6-Benzyloxy-5-methoxyindole is a heterocyclic compound featuring an indole core, a scaffold

prevalent in numerous biologically active molecules. The substituents at the 5 and 6 positions

—a methoxy and a benzyloxy group, respectively—significantly influence its electronic

properties and, consequently, its interaction with biological targets. Accurate interpretation of its

spectroscopic data is the first step in quality control, structural confirmation, and understanding

its chemical behavior. This guide will provide a detailed, practical overview of the expected

spectroscopic data for this compound.

Molecular Structure and Analysis Workflow
A systematic approach to spectroscopic analysis is crucial for the unambiguous identification

and characterization of a molecule like 6-benzyloxy-5-methoxyindole. The general workflow

involves a multi-technique approach to piece together the structural puzzle.
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Caption: General workflow for spectroscopic analysis of a novel compound.

The molecular structure of 6-benzyloxy-5-methoxyindole, with a systematic numbering

scheme for NMR assignment, is presented below. This numbering is essential for correlating

specific atoms with their spectral signals.

Caption: Molecular structure of 6-benzyloxy-5-methoxyindole.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers clues to its

structure through fragmentation patterns. For 6-benzyloxy-5-methoxyindole (C₁₆H₁₅NO₂), the

expected monoisotopic mass is approximately 253.11 g/mol .

Expected Data:

Ion Adduct Predicted m/z

Molecular Ion [M]⁺ 253.11

Protonated Molecule [M+H]⁺ 254.12

Sodiated Molecule [M+Na]⁺ 276.10

Potassiated Molecule [M+K]⁺ 292.07

Data predicted based on the molecular formula. Source: PubChem.[1]

The fragmentation of 6-benzyloxy-5-methoxyindole in the mass spectrometer is expected to

proceed through characteristic pathways for benzylic ethers and indoles. A prominent

fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a

stable benzyl cation (C₇H₇⁺) at m/z 91. The loss of the benzyl group from the molecular ion

would result in a fragment corresponding to the 5-methoxy-6-hydroxyindole radical cation at

m/z 162.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of 6-benzyloxy-5-methoxyindole is expected to exhibit

characteristic absorption bands corresponding to the N-H bond of the indole, C-H bonds of the

aromatic and methyl groups, C-O ether linkages, and the aromatic C=C bonds.

Expected Characteristic IR Absorption Bands:
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Wavenumber (cm⁻¹) Functional Group Description

~3400 N-H Stretch Indole N-H stretching vibration.

3100-3000 Aromatic C-H Stretch
C-H stretching of the indole

and benzyl rings.

2950-2850 Aliphatic C-H Stretch
C-H stretching of the methoxy

group.

~1620, ~1460 Aromatic C=C Stretch
Benzene and indole ring

skeletal vibrations.

~1260 Aryl C-O Stretch (ether)
Asymmetric C-O-C stretch of

the ethers.

~1040 Aryl C-O Stretch (ether)
Symmetric C-O-C stretch of

the ethers.

Assignments are based on typical IR frequencies for the functional groups present.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals,

the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy
The proton NMR spectrum of 6-benzyloxy-5-methoxyindole will show distinct signals for the

protons on the indole ring, the methoxy group, the benzyloxy group, and the N-H proton. The

chemical shifts are influenced by the electron-donating effects of the methoxy and benzyloxy

groups. The spectrum is typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Expected ¹H NMR Data (Predicted, in CDCl₃):
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Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H1 (N-H) ~8.10 br s - 1H

H2 ~7.20 t ~2.5 1H

H3 ~6.50 t ~2.5 1H

H4 ~7.15 s - 1H

H7 ~7.05 s - 1H

OCH₃ ~3.90 s - 3H

OCH₂Ph ~5.10 s - 2H

Phenyl H (ortho) ~7.45 d ~7.5 2H

Phenyl H (meta) ~7.38 t ~7.5 2H

Phenyl H (para) ~7.32 t ~7.5 1H

Predicted chemical shifts are based on analogous substituted indoles.[3][4] The broadness of

the N-H signal is due to quadrupole broadening and potential hydrogen exchange. The protons

on the phenyl ring of the benzyloxy group will appear as a multiplet in the aromatic region.

¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the

molecule. The electron-donating oxygen substituents will cause a significant upfield shift

(shielding) for the attached aromatic carbons (C5 and C6) and a downfield shift (deshielding)

for the carbons in their ortho and para positions.

Expected ¹³C NMR Data (Predicted, in CDCl₃):
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Carbon Assignment Chemical Shift (δ, ppm)

C2 ~124.0

C3 ~102.5

C3a ~129.5

C4 ~95.0

C5 ~148.0

C6 ~147.0

C7 ~112.0

C7a ~131.0

OCH₃ ~56.5

OCH₂Ph ~71.0

Phenyl C (ipso) ~137.5

Phenyl C (ortho) ~128.5

Phenyl C (meta) ~128.0

Phenyl C (para) ~127.5

Predicted chemical shifts are based on analogous substituted indoles.[5][6]

Conclusion
The spectroscopic data presented in this guide, derived from foundational principles and

analysis of related structures, provides a robust framework for the identification and

characterization of 6-benzyloxy-5-methoxyindole. The integration of mass spectrometry, IR,

and NMR spectroscopy offers a comprehensive and self-validating system for structural

elucidation. For researchers in drug discovery and development, this detailed spectroscopic

profile is an invaluable tool for ensuring the identity and purity of this promising molecular

scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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